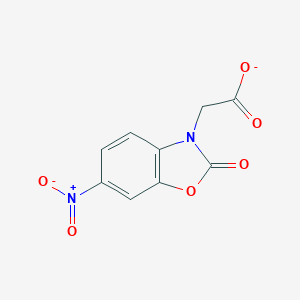

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Beschreibung

BenchChem offers high-quality (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(6-nitro-2-oxo-1,3-benzoxazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O6/c12-8(13)4-10-6-2-1-5(11(15)16)3-7(6)17-9(10)14/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYXNJKBPWCTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19739-41-4 | |

| Record name | 6-Nitro-2-oxo-3(2H)-benzoxazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19739-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and reliable synthesis pathway for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is intended for an audience of trained chemists, including researchers, scientists, and professionals in the pharmaceutical industry. The synthesis is presented in a multi-step approach, commencing with the formation of the core benzoxazolone structure, followed by nitration, and culminating in N-alkylation and subsequent hydrolysis. This guide emphasizes not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and best practices for ensuring reaction success and product purity. Each protocol is designed as a self-validating system, with clear characterization data points to confirm the identity and purity of intermediates and the final product.

Introduction and Strategic Overview

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a derivative of benzoxazolone, a heterocyclic scaffold that is a constituent of various biologically active molecules. The presence of the nitro group and the carboxylic acid moiety offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules for drug discovery programs.

The synthesis pathway detailed herein is a logical and efficient three-stage process. The core strategy is to first construct the 6-nitro-2-benzoxazolone intermediate and then introduce the acetic acid side chain via N-alkylation. This approach is favored due to the ready availability of the starting materials and the generally high-yielding nature of the individual reactions.

The overall synthesis workflow can be visualized as follows:

An In-depth Technical Guide to the Mechanism of Action of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. While direct experimental data on this specific molecule is limited, this document synthesizes findings from structurally related benzoxazolinone and nitro-aromatic compounds to build a robust hypothesis regarding its biological activity. We postulate that its mechanism is likely multifaceted, potentially involving inhibition of key viral or bacterial proteins and the induction of cellular stress through its nitro-functional group. This whitepaper will delve into the chemical characteristics of the core benzoxazolinone scaffold, explore validated mechanisms of action for analogous compounds, and propose a detailed experimental framework for the definitive elucidation of the target molecule's activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction to the Benzoxazolinone Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,3-benzoxazol-2(3H)-one, or benzoxazolinone, skeleton is a recurring motif in a multitude of biologically active compounds.[1] Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of new therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including:

-

Antiviral Properties: Notably as inhibitors of the HIV-1 nucleocapsid protein (NC).[2]

-

Antibacterial Activity: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria.[3][4]

-

Anti-inflammatory and Analgesic Effects: Some derivatives have shown potent inhibition of inflammatory pathways.[5][6][7]

-

Anticancer Potential: Demonstrating cytotoxic effects against various cancer cell lines.[8]

The biological promiscuity of the benzoxazolinone core suggests that its derivatives can be tailored to interact with a diverse range of biological targets. The specific substitutions on the aromatic ring and at the N-3 position are critical in determining the precise mechanism of action and therapeutic application.

Postulated Mechanism of Action of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Based on the available literature for structurally similar compounds, we propose a dual-pronged mechanism of action for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, centered around the individual contributions of its core scaffold, the nitro group, and the N-acetic acid moiety.

Inhibition of the HIV-1 Nucleocapsid Protein (NC)

A significant body of research points to the ability of benzoxazolinone derivatives to inhibit the HIV-1 nucleocapsid protein (NC).[2] NC is a small, basic protein with two zinc finger domains that plays a crucial role in multiple stages of the viral life cycle, including reverse transcription and viral assembly. The hydrophobic pocket of NC is a validated target for small molecule inhibitors.

We hypothesize that the benzoxazolinone core of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can bind to this hydrophobic pocket, disrupting the function of NC. The nitro group at the 6-position and the acetic acid group at the N-3 position would then serve to modulate the binding affinity and specificity.

Diagram 1: Hypothesized Inhibition of HIV-1 Nucleocapsid Protein

Caption: Postulated inhibition of HIV-1 NC protein by the target molecule.

Bio-reductive Activation of the Nitro Group and Induction of Cellular Stress

The presence of a nitro-aromatic group introduces a second, potentially complementary, mechanism of action. Nitro-containing compounds are known to be pro-drugs that can be activated by cellular reductases. This reduction can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, which can induce a variety of cellular stresses.

This mechanism is particularly relevant in the context of antimicrobial and anticancer activity.[9][10] For instance, the antibacterial effect of some nitro-heterocyclic compounds is attributed to DNA damage following reductive activation.[11] Similarly, some nitro-benzoxadiazole derivatives act as suicide inhibitors of glutathione S-transferases, key enzymes in cellular detoxification.[12]

We propose that the 6-nitro group of our target molecule can undergo bioreduction, leading to:

-

DNA Damage: The reactive intermediates could directly interact with DNA, causing strand breaks and adducts, ultimately leading to cell death in pathogenic organisms or cancer cells.

-

Enzyme Inhibition: The electrophilic intermediates could covalently modify and inactivate essential enzymes.

Diagram 2: Proposed Bio-reductive Activation Pathway

Caption: Hypothesized bio-reductive activation of the nitro group.

Structure-Activity Relationship Insights from Analogous Compounds

While specific data for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is not available, studies on related compounds provide valuable insights into the likely contribution of its different structural features.

| Structural Feature | Compound Class | Observed Effect on Activity | Reference |

| Benzoxazolinone Core | 2-Benzoxazolinone Derivatives | Essential for binding to the hydrophobic pocket of HIV-1 NC protein. | [2] |

| Nitro Group | Nitro-heterocyclic Compounds | Crucial for antimicrobial and anticancer activity through bio-reductive activation. | [9][11] |

| N-3 Acetic Acid Moiety | 2-Arylbenzoxazole Acetic Acid Derivatives | The presence of an acetic acid group at the N-3 position can enhance cytotoxic activity against cancer cell lines. | [8] |

| Substituent Position | 5- vs. 6-substituted Benzoxazolinones | The position of substituents on the benzoxazolinone ring significantly influences inhibitory activity against HIV-1 NC. | [2] |

Proposed Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a systematic experimental approach is required.

Diagram 3: Experimental Workflow for MoA Validation

Caption: A comprehensive workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

4.1.1. HIV-1 Nucleocapsid Protein Binding Assay (Fluorescence Polarization)

-

Protein Expression and Purification: Express and purify recombinant HIV-1 NC protein.

-

Fluorescent Probe Labeling: Label a short, single-stranded DNA or RNA oligonucleotide with a fluorescent tag (e.g., fluorescein).

-

Assay Setup: In a microplate, combine a fixed concentration of the fluorescently labeled oligonucleotide with varying concentrations of the NC protein.

-

Compound Addition: Add serial dilutions of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid to the wells.

-

Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

-

Measurement: Measure fluorescence polarization using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent probe by the compound, signifying binding to the NC protein.

-

Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the probe binding.

4.1.2. DNA Damage Assessment (Comet Assay)

-

Cell Treatment: Treat relevant cells (e.g., bacterial or cancer cells) with varying concentrations of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid for a defined period.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells using a high-salt and detergent solution to remove cellular proteins, leaving behind the nuclear material.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Conclusion

While further direct experimental validation is necessary, the available evidence from related compound classes provides a strong foundation for proposing the mechanism of action of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. The dual-action potential, combining targeted inhibition of proteins like HIV-1 NC with the broader cellular stress induced by its nitro group, makes it a compelling candidate for further investigation as a novel therapeutic agent. The experimental workflows outlined in this guide offer a clear path toward the definitive elucidation of its biological activity and the assessment of its therapeutic potential.

References

-

National Institutes of Health.

-

MDPI.

-

PubMed.

-

ResearchGate.

-

PubMed.

-

Echemi.

-

ResearchGate.

-

PubMed.

-

CORE.

-

International Journal of Pharmaceutical Sciences Review and Research.

-

ResearchGate.

-

MDPI.

-

Santa Cruz Biotechnology.

-

ChemicalBook.

-

PubChem.

-

PubMed.

-

National Institutes of Health.

-

Chemdiv.

-

Crescent Chemical Company.

-

National Institutes of Health.

-

National Institutes of Health.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of some 2-benzoxazolinone derivatives and their analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. par.nsf.gov [par.nsf.gov]

- 10. (6-NITRO-2-OXO-1,3-BENZOXAZOL-3(2H)-YL)ACETIC ACID [chemicalbook.com]

- 11. IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential significance of the heterocyclic compound, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of novel benzoxazolone derivatives.

Introduction and Scientific Context

The benzoxazolone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide array of biological activities. Derivatives of this core structure have been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties, among others. The introduction of a nitro group at the 6-position of the benzoxazolone ring is anticipated to modulate the electronic properties of the molecule, potentially influencing its biological activity. Furthermore, the acetic acid moiety at the 3-position provides a handle for further chemical modifications and can impact the compound's solubility and pharmacokinetic profile.

Synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

The synthesis of the target compound can be logically approached in a two-step sequence starting from the commercially available 6-nitro-1,3-benzoxazol-2(3H)-one. The overall synthetic workflow is depicted below.

Figure 1: Proposed synthetic workflow for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Part 1: Synthesis of Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

The first step involves the N-alkylation of 6-nitro-1,3-benzoxazol-2(3H)-one with an appropriate ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. The reaction is carried out in the presence of a base to deprotonate the nitrogen of the benzoxazolone ring, thereby facilitating nucleophilic attack on the electrophilic carbon of the ethyl haloacetate.

Experimental Protocol:

-

Reagents and Materials:

-

6-nitro-1,3-benzoxazol-2(3H)-one

-

Ethyl chloroacetate

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and reflux condenser

-

-

Procedure: a. To a solution of 6-nitro-1,3-benzoxazol-2(3H)-one (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents). b. Stir the suspension at room temperature for 15-20 minutes. c. Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture. d. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. f. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. g. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate as a solid.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a suitable base for this reaction as it is strong enough to deprotonate the benzoxazolone nitrogen but is generally milder and easier to handle than alternatives like sodium hydride.

-

Solvent: Acetone is a good choice of solvent as it is polar enough to dissolve the reactants and facilitate the reaction, while also having a convenient boiling point for reflux conditions.

-

Purification: Recrystallization is an effective method for purifying the solid ester product, removing any unreacted starting materials and by-products.

Part 2: Synthesis of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

The second and final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a base such as sodium hydroxide or lithium hydroxide in a mixed solvent system, followed by acidification.

Experimental Protocol:

-

Reagents and Materials:

-

Ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Magnetic stirrer

-

Round-bottom flask

-

-

Procedure: a. Dissolve ethyl (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (1 equivalent) in a mixture of ethanol and water in a round-bottom flask. b. Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask. c. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. d. After completion, remove the ethanol under reduced pressure. e. Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. f. The carboxylic acid product will precipitate out of the solution. g. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Causality Behind Experimental Choices:

-

Hydrolysis Conditions: The use of a base like sodium hydroxide in an ethanol/water mixture is a classic and effective method for ester hydrolysis. The ethanol helps to solubilize the ester, while the water is necessary for the hydrolysis reaction itself.

-

Acidification: Acidification is crucial to protonate the carboxylate salt formed during the basic hydrolysis, leading to the precipitation of the desired carboxylic acid.

Characterization of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the benzoxazolone ring, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the benzoxazolone ring, the carboxylic acid carbonyl, the methylene carbon, and the aromatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the benzoxazolone and carboxylic acid, N-O stretching of the nitro group, and O-H stretching of the carboxylic acid. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (C₉H₆N₂O₆, MW: 238.15 g/mol ). |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Potential Significance and Future Directions

While the specific biological activities of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid have not been extensively reported, the benzoxazolone class of compounds is known for a wide range of pharmacological effects. The presence of the nitro group and the carboxylic acid moiety in the target molecule suggests several avenues for future research:

-

Antimicrobial and Anticancer Screening: The compound could be screened for its activity against a panel of bacterial, fungal, and cancer cell lines.

-

Enzyme Inhibition Assays: Many benzoxazolone derivatives are known to be enzyme inhibitors. The synthesized compound could be tested against relevant biological targets.

-

Further Chemical Modification: The carboxylic acid group serves as a convenient point for further derivatization, allowing for the synthesis of a library of related compounds with potentially enhanced biological activities.

Conclusion

This technical guide has outlined a detailed and scientifically sound approach to the synthesis and characterization of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. While the "discovery" of this specific molecule is not well-documented, the synthetic pathway presented is based on robust and well-established chemical transformations. The information provided herein should serve as a valuable resource for researchers interested in exploring the chemical and biological properties of this and related benzoxazolone derivatives.

References

- While a specific discovery paper for the title compound is not available, the synthesis of related benzoxazole derivatives and the chemical reactions described are well-documented in the chemical literature. For examples of N-alkylation of heterocyclic compounds and ester hydrolysis, please refer to standard organic chemistry textbooks and relevant articles in journals such as the Journal of Organic Chemistry, Tetrahedron Letters, and Synthesis. The biological activities of benzoxazole derivatives are reviewed in numerous articles in journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry.

In Vitro Activity of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Nitro-Substituted Benzoxazolone

The benzoxazolone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The compound of interest, (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, integrates three key structural features that suggest significant potential for biological activity: the benzoxazolone core, a nitro group at the 6-position, and an acetic acid moiety at the 3-position.

The presence of the nitroaromatic group is particularly noteworthy, as it is a well-established pharmacophore in numerous antimicrobial and anticancer agents.[3][4] Its biological effects are often mediated through bioreduction to reactive intermediates that can induce cellular damage.[4] Furthermore, the acetic acid side chain can enhance the compound's physicochemical properties and may contribute to its cytotoxic potential.[5] This guide provides a comprehensive overview of the postulated mechanisms of action and detailed protocols for the in vitro evaluation of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid.

Physicochemical Properties

A foundational understanding of the molecule's characteristics is essential for designing and interpreting in vitro studies.

| Property | Value |

| Chemical Formula | C₉H₆N₂O₆ |

| Molecular Weight | 238.16 g/mol |

| CAS Number | 19739-41-4 |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in polar organic solvents |

Postulated Mechanisms of Action

The unique structural combination of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid suggests multiple potential mechanisms for its biological activity.

Antimicrobial Mechanism: The Role of the Nitro Group

The antimicrobial activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target pathogen.[4] This process can occur via a one- or two-electron transfer mechanism, leading to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals.[4] These reactive species can subsequently damage cellular macromolecules, including DNA, leading to cell death. The electron-withdrawing nature of the nitro group is crucial for this bioactivation.

Anticancer Mechanism: A Multi-pronged Approach

The potential anticancer activity of this compound may arise from several mechanisms. Similar to its antimicrobial action, the bioreduction of the nitro group in the hypoxic environment of tumors can generate reactive oxygen species, inducing oxidative stress and apoptosis.

Furthermore, some nitro-benzoxadiazole derivatives have been identified as suicide inhibitors of glutathione S-transferases (GSTs), enzymes that are often overexpressed in cancer cells and contribute to drug resistance.[6] Inhibition of GSTs can sensitize cancer cells to chemotherapy and induce apoptosis.[6] Notably, the presence of an acetic acid moiety on the benzoxazole ring has been shown to potentiate the cytotoxic activity of this class of compounds, suggesting a synergistic contribution to its potential anticancer effects.[5]

In Vitro Efficacy Evaluation

To empirically determine the biological activity of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a series of well-established in vitro assays should be performed.

Antimicrobial Susceptibility Testing

The antimicrobial potential can be quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Caption: Workflow for cytotoxicity assessment using the MTT assay.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Data Interpretation and Future Directions

The results from these in vitro assays will provide critical insights into the biological activity of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. A low MIC/MBC value against a broad spectrum of microbes would indicate potent antimicrobial activity. Similarly, a low IC₅₀ value against cancer cell lines would suggest significant cytotoxic potential.

These initial findings will guide further structure-activity relationship (SAR) studies. Modifications to the benzoxazolone core, the position and nature of the electron-withdrawing group, and the N-substituent can be explored to optimize potency and selectivity.

Conclusion

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a promising scaffold for the development of novel therapeutic agents. Its structural features suggest a strong potential for both antimicrobial and anticancer activities, likely mediated through the bioreduction of its nitro group and potentially enhanced by the N-acetic acid moiety. The detailed protocols provided in this guide offer a robust framework for the systematic in vitro evaluation of this compound, paving the way for its further development as a lead candidate in drug discovery programs.

References

-

Bravo, H. R., Copaja, S. V., & Lazo, W. (Year). Antimicrobial Activity of Natural 2-Benzoxazolinones and Related Derivatives. Journal of Agricultural and Food Chemistry. [7]2. MDPI. (Year). Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. MDPI. [8]3. MDPI. (Year). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [1]4. CORE. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE. [5]5. National Institutes of Health. (Year). Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein. National Institutes of Health. [9]6. ResearchGate. (2025). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. ResearchGate. [10]7. E3S Web of Conferences. (Year). Biological activity of benzoxazolinone and benzoxazolinthione derivatives. E3S Web of Conferences. [11]8. National Institutes of Health. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health. [12]9. Echemi. (Year). (6-nitro-2-oxo-1,3-benzoxazol-3(2h)-yl)aceticacid. Echemi. [13]10. National Institutes of Health. (Year). In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. National Institutes of Health. [14]11. JOCPR. (Year). Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. JOCPR. [15]12. Semantic Scholar. (2016). SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF 1-(6-NITRO-2H-BENZO[b]T[5][7]HIAZINE-3(4H)-YLIDENE)HYDRAZINE-1,1-DIOXIDE DERIVATIVES. Semantic Scholar. [16]13. RJPBCS. (Year). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. [17]14. MDPI. (Year). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [3]15. National Institutes of Health. (Year). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. National Institutes of Health. [6]16. ResearchGate. (2025). In vitro and in silico biological studies of novel thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives. ResearchGate. [18]17. National Institutes of Health. (2015). In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts. National Institutes of Health. [19]18. An-Najah National University. (Year). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. An-Najah National University. [2]19. National Institutes of Health. (Year). Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents. National Institutes of Health. [20]20. AVESIS. (Year). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. AVESIS. [21]21. National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Institutes of Health.

Sources

- 1. mdpi.com [mdpi.com]

- 2. repository.najah.edu [repository.najah.edu]

- 3. mdpi.com [mdpi.com]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the Antioxidant Mechanism of Newly Synthesized Benzoxazinic Nitrones: In Vitro and In Silico Studies with DPPH Model Radical - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel 2-benzoxazolinone derivatives with specific inhibitory activity against the HIV-1 nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. In vitro activities of position 2 substitution-bearing 6-nitro- and 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. rjpbcs.com [rjpbcs.com]

- 18. researchgate.net [researchgate.net]

- 19. In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of some N-substituted nitroimidazole derivatives as potential antioxidant and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

A Comprehensive Technical Guide to the Spectroscopic Characterization of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. With a molecular formula of C₉H₆N₂O₆ and a molecular weight of 238.15 g/mol , the unique structural features of this molecule—including a nitro-substituted aromatic ring, a benzoxazolone core, and an N-acetic acid side chain—give rise to a distinct and predictable profile across various spectroscopic techniques.[1][2] This document serves as a predictive reference for researchers, offering a detailed breakdown of anticipated data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. Each section explains the theoretical basis for the expected spectral features, provides detailed experimental protocols for data acquisition, and summarizes the key data points in structured tables and workflows. The insights herein are synthesized from foundational spectroscopic principles and spectral data from structurally analogous compounds, establishing a robust framework for the identification, characterization, and quality assessment of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, NMR is indispensable for confirming the substitution pattern on the aromatic ring and verifying the integrity of the N-acetic acid side chain.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons of the acetic acid group, and the acidic proton of the carboxyl group. The strong electron-withdrawing nature of the nitro (NO₂) group is expected to significantly deshield (shift to a higher ppm) the adjacent aromatic protons. The use of a polar aprotic solvent like DMSO-d₆ is recommended to ensure solubility and to allow for the observation of the exchangeable carboxylic acid proton.[3]

Table 1: Predicted ¹H NMR Chemical Shifts (Referenced to TMS, 400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-7 | ~8.30 - 8.45 | d (J ≈ 2.5 Hz) | 1H | Aromatic proton ortho to the nitro group and meta to the ring oxygen; significantly deshielded. Expected to be a doublet due to coupling with H-5. |

| H-5 | ~8.15 - 8.30 | dd (J ≈ 9.0, 2.5 Hz) | 1H | Aromatic proton meta to the nitro group; deshielded. Appears as a doublet of doublets due to coupling with H-4 and H-7. |

| H-4 | ~7.50 - 7.65 | d (J ≈ 9.0 Hz) | 1H | Aromatic proton ortho to the ring oxygen; least deshielded of the aromatic protons. Appears as a doublet from coupling to H-5. |

| -CH₂- | ~4.80 - 5.00 | s | 2H | Methylene protons adjacent to the nitrogen atom of the benzoxazolone ring. Appear as a sharp singlet as there are no adjacent protons. |

| -COOH | >12.00 | br s | 1H | Carboxylic acid proton. Highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and confirm the presence of key functional groups, including the two carbonyl carbons (one from the benzoxazolone ring and one from the carboxylic acid), the aromatic carbons, and the methylene carbon. The carbon directly attached to the nitro group (C-6) will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (Referenced to TMS, 100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Carboxylic Acid) | ~168 - 171 | Typical range for a carboxylic acid carbonyl carbon. |

| C=O (Benzoxazolone) | ~153 - 156 | Carbonyl carbon within the five-membered lactam/carbamate ring structure.[5] |

| C-6 | ~145 - 148 | Aromatic carbon directly attached to the electron-withdrawing nitro group. |

| C-7a (Bridgehead) | ~142 - 144 | Quaternary carbon fused to the benzene ring, adjacent to the ring oxygen. |

| C-3a (Bridgehead) | ~130 - 133 | Quaternary carbon fused to the benzene ring, adjacent to the ring nitrogen. |

| C-5 | ~125 - 128 | Aromatic CH carbon. |

| C-4 | ~112 - 115 | Aromatic CH carbon. |

| C-7 | ~108 - 111 | Aromatic CH carbon. |

| -CH₂- | ~45 - 48 | Methylene carbon of the acetic acid side chain. |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle warming if necessary.

-

Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition: Tune and shim the instrument for the specific sample. Acquire a ¹H NMR spectrum using standard parameters (e.g., 45° pulse, 2-second relaxation delay, 16 scans). Following this, acquire a ¹³C NMR spectrum, typically requiring a larger number of scans for adequate signal-to-noise.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H). Integrate the ¹H signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[6][7] The spectrum generated is a unique molecular fingerprint that confirms the presence of the carboxylic acid, nitro group, aromatic system, and the cyclic carbonyl of the benzoxazolone core.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be rich with characteristic absorption bands. The most informative regions will be those corresponding to the O-H and C=O stretches from the carboxylic acid, the N-O stretches from the nitro group, and the C=O stretch from the benzoxazolone ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |

|---|---|---|---|---|

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Broad | The very broad nature of this band is characteristic of the hydrogen-bonded dimer form of carboxylic acids.[8][9] |

| ~1750 - 1730 | C=O Stretch | Benzoxazolone (Lactam) | Strong, Sharp | The carbonyl in the five-membered ring is expected at a relatively high frequency. |

| ~1720 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp | The carbonyl of the carboxylic acid, often overlapping slightly with other carbonyl signals. |

| ~1610, ~1480 | C=C Stretch | Aromatic Ring | Medium | Characteristic skeletal vibrations of the benzene ring. |

| ~1530 - 1510 | N-O Asymmetric Stretch | Nitro Group (Ar-NO₂) | Strong | One of the two key stretches confirming the presence of the nitro group.[10] |

| ~1350 - 1330 | N-O Symmetric Stretch | Nitro Group (Ar-NO₂) | Strong | The second key stretch for the nitro group.[10] |

| ~1250 - 1200 | C-O Stretch | Carboxylic Acid / Ring Ether | Strong | Contributions from the C-O single bond in the acid and the C-O-C ether linkage in the benzoxazolone ring. |

Experimental Protocol for IR Analysis (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal, ensuring complete coverage of the sampling area.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum. Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of a synthesized compound and can provide structural clues based on its fragmentation patterns.[11] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule, and it is expected to primarily generate the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Predicted Mass Spectrum (ESI)

The molecular formula C₉H₆N₂O₆ corresponds to a monoisotopic mass of 238.0226 Da. The high-resolution mass spectrum should confirm this mass with high accuracy (typically <5 ppm error).

Table 4: Predicted Key Ions in High-Resolution ESI-MS

| Ion | Mode | Calculated m/z | Rationale |

|---|---|---|---|

| [M-H]⁻ | Negative | 237.0153 | Loss of the acidic proton from the carboxyl group. This is often the base peak in negative mode. |

| [M+H]⁺ | Positive | 239.0299 | Protonation, likely on the benzoxazolone nitrogen or carbonyl oxygen. |

| [M+Na]⁺ | Positive | 261.0118 | Adduct formation with sodium ions, which are commonly present as trace impurities. |

| [M-H-CO₂]⁻ | Negative | 193.0251 | A common fragmentation pathway for carboxylic acids in the gas phase, involving the loss of carbon dioxide (43.99 Da). |

Predicted collision cross-section values for various adducts are also available in public databases, which can aid in identification.[2]

Experimental Protocol for MS Analysis (LC-ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

-

Instrumentation: Use a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A short C18 column can be used for sample introduction.

-

Data Acquisition: Infuse the sample solution directly or inject it via the LC system. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

-

Data Analysis: Extract the mass spectra. Identify the molecular ion ([M-H]⁻ or [M+H]⁺) and compare the exact measured mass to the calculated theoretical mass to confirm the elemental composition. Analyze for common adducts and potential fragment ions.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule.[7] It is particularly useful for analyzing compounds with conjugated π-systems and chromophores. The benzoxazolone ring system is conjugated, and the presence of the nitro group as a powerful chromophore is expected to result in strong absorption at a relatively long wavelength.[12]

Predicted UV-Vis Spectrum

The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the aromatic and heterocyclic ring system. The nitro group's strong electron-withdrawing effect, in conjugation with the ring system, will likely cause a bathochromic (red) shift of the primary absorption maximum (λₘₐₓ) compared to an unsubstituted benzoxazolone.

Table 5: Predicted UV-Vis Absorption

| Solvent | Predicted λₘₐₓ (nm) | Electronic Transition | Rationale |

|---|

| Methanol / Ethanol | ~320 - 350 nm | π → π* | The extended conjugation of the nitro-substituted benzoxazolone system is expected to absorb strongly in this region of the UV spectrum. The exact λₘₐₓ may show some solvent dependency (solvatochromism).[12] |

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol) of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

-

Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the sample solution.

-

Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a wavelength range from approximately 200 nm to 500 nm.

-

Data Analysis: The instrument software will automatically subtract the blank spectrum. Identify the wavelength of maximum absorbance (λₘₐₓ). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Conclusion

The multifaceted spectroscopic analysis detailed in this guide provides a robust and predictive fingerprint for the structural confirmation of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid . The combination of ¹H and ¹³C NMR will definitively establish the molecular skeleton and substitution pattern. IR spectroscopy will provide rapid confirmation of all critical functional groups, particularly the nitro and carboxylic acid moieties. High-resolution mass spectrometry will verify the elemental composition and molecular weight with high precision. Finally, UV-Visible spectroscopy will characterize the electronic properties of the conjugated chromophore system. Together, these techniques form a self-validating analytical workflow essential for any researcher or drug development professional working with this compound, ensuring its identity, purity, and structural integrity.

References

- Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE.

- (6-nitro-2-oxo-1,3-benzoxazol-3(2h)-yl)aceticacid. Echemi.

- 6-NITRO-1,3-BENZOXAZOLE(30693-53-9) 1H NMR spectrum. ChemicalBook.

- 6-NITRO-2,1-BENZISOXAZOLE-3-CARBOXYLIC ACID. gsrs.

- SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. (n.d.). ijpcbs.

- (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Santa Cruz Biotechnology.

- A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH. (n.d.). THESIS SUBMITTED TO THE FACULTY.

- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.

- 2-(6-nitro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid. PubChemLite.

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.

- Acetic acid. National Institute of Standards and Technology.

- Synthesis, Spectroscopic Characterization and Biological Evaluation of Some 6-Nitro-Benzothiazole-2-yl-Hydrazone Deriv

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

- Supporting Information: Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source. Beilstein Journals.

- Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.

- A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (n.d.). Semantic Scholar.

- Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic. (2024).

- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI.

- UV-visible, Infrared, Fourier transform infrared and Raman spectroscopy, spectrophotometry: Principles and Applic

- (6-Amino-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. Crescent Chemical Company.

- Synthesis, Spectral Study, Theoretical Treatment and Biological Activity of Some Transition Metal Complexes with 2-Amino Acetic Acid-6-Chloro Benzothiazole. (2020).

- 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid.

- The synthesis and NMR spectral assignments of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one. (n.d.).

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 2-(6-nitro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid (C9H6N2O6) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. visionpublisher.info [visionpublisher.info]

- 8. Acetic acid [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijpcbs.com [ijpcbs.com]

- 11. raco.cat [raco.cat]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

solubility of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid in different solvents

An In-depth Technical Guide to the Solubility of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, bioavailability, and formulation possibilities. This guide provides a comprehensive technical overview of the solubility profile of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. We will dissect the molecular structure to predict its behavior in various solvent systems, outline authoritative experimental protocols for quantitative determination, and discuss the pivotal role of pH in modulating its aqueous solubility. This document is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of benzoxazolone-based compounds.

Introduction: The Critical Role of Solubility in Drug Development

(6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid belongs to the benzoxazolone class of compounds, a scaffold known for a wide range of biological activities.[1][2] The successful progression of any such candidate from a laboratory "hit" to a viable drug is contingent upon its physicochemical properties, with solubility being paramount. Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing suitable dosage forms.[3] Conversely, a well-characterized solubility profile enables rational formulation design and ensures reliable data from in vitro and in vivo studies.

This guide provides a foundational understanding of the factors governing the solubility of this specific molecule and the established methodologies for its empirical determination.

Molecular Structure and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure. The structure of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid features a complex interplay of functional groups that define its polarity, hydrogen bonding capacity, and ionizability.

-

Benzoxazolone Core : This fused heterocyclic ring system is largely aromatic and rigid, contributing a significant lipophilic (hydrophobic) character to the molecule.

-

Nitro Group (-NO₂) : As a strong electron-withdrawing group, the nitro substituent increases the polarity of the aromatic ring. While it can participate in hydrogen bonding as an acceptor, its primary impact is often to strengthen the crystal lattice energy, which can potentially decrease solubility.

-

Acetic Acid Moiety (-CH₂COOH) : This is the most influential group regarding aqueous solubility. The carboxylic acid is a weak acid, capable of donating a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization dramatically increases water solubility.

This duality of a lipophilic core and a polar, ionizable side chain suggests that the compound's solubility will be highly dependent on the nature of the solvent, particularly the pH of aqueous media.

Caption: Logical relationship between structural features and solubility properties.

Qualitative Solubility Profile in Common Solvents

Table 1: Predicted Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, pH 7.4 Buffer | pH-Dependent | Low intrinsic solubility due to the lipophilic core. Solubility will increase dramatically as the pH rises above the pKa of the carboxylic acid, forming a soluble salt. |

| Polar Protic | Methanol, Ethanol | Soluble | The alcohol can solvate the polar nitro group and hydrogen bond with the carboxylic acid moiety. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | These solvents are excellent at solvating both the polar and nonpolar regions of the molecule and are ideal for preparing concentrated stock solutions.[3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble | Possesses some ability to solvate the compound but lacks the strong hydrogen bonding capability of protic solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Slightly Soluble | Primarily interacts with the lipophilic portions of the molecule; less effective at solvating the highly polar functional groups. |

| Non-polar Aromatic | Toluene, Benzene | Insoluble | Insufficient polarity to overcome the crystal lattice energy and solvate the polar nitro and carboxylic acid groups. |

| Non-polar Aliphatic | Hexane, Heptane | Insoluble | These solvents are entirely non-polar and cannot effectively interact with the polar functional groups of the molecule. |

Experimental Determination of Thermodynamic Solubility

Theoretical predictions must be confirmed by empirical data. The "gold standard" for determining the true equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask Method .[4][5] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

Objective: To determine the equilibrium solubility of the title compound in a given solvent at a controlled temperature.

Causality: This protocol is designed to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved solid, providing the most reliable and relevant solubility value for biopharmaceutical characterization.[4] The extended equilibration time is crucial to overcome kinetic barriers to dissolution.

Methodology:

-

Preparation: Add an excess amount of solid (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid to a known volume of the selected solvent (e.g., pH 7.4 phosphate buffer) in a sealed, inert container (e.g., a glass vial).

-

Expert Insight: "Excess" is critical. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. However, adding too much can alter the properties of the medium itself.[4]

-

-

Equilibration: Agitate the mixture at a constant temperature (typically 25°C or 37°C for biopharmaceutical relevance) for a prolonged period.

-

Expert Insight: Equilibrium is generally reached within 24-48 hours. It is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation: Allow the suspension to settle. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15 minutes at >10,000 g) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Trustworthiness: This step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration. The choice of filter material should be validated to ensure it does not adsorb the compound.

-

-

Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Determine the concentration by comparing the analytical response to a standard curve prepared from known concentrations of the compound. The result is reported in units such as mg/mL or µg/mL.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

The Critical Impact of pH on Aqueous Solubility

For an ionizable compound like (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, aqueous solubility is not a single value but a profile that changes with pH. The carboxylic acid group has a specific acid dissociation constant (pKa).

-

At pH << pKa: The compound is predominantly in its neutral, un-ionized form. Solubility is low and is referred to as the "intrinsic solubility."

-

At pH >> pKa: The compound is predominantly in its ionized (carboxylate) form. This ionic form is significantly more polar and thus has much higher water solubility.

This relationship is fundamental for predicting a drug's behavior in the gastrointestinal tract, where pH varies from highly acidic (stomach, pH ~1.2) to near-neutral (intestine, pH ~6.8).[6]

Protocol 2: Determination of the pH-Solubility Profile

Objective: To measure the solubility of the title compound across a physiologically relevant pH range.

Methodology: This protocol is a series of parallel shake-flask experiments.

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0). Pharmacopoeial buffers are recommended.[6]

-

Execution: Perform the Shake-Flask Method (Protocol 1) simultaneously for each buffer.

-

pH Verification: It is essential to measure the final pH of the supernatant at the end of the equilibration period to ensure the buffer capacity was sufficient to control the pH after the addition of the acidic compound.[4]

-

Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH. The resulting curve will graphically illustrate the pH-dependent solubility of the compound.

Caption: Relationship between pH, ionization state, and aqueous solubility.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is not publicly available, standard laboratory precautions for handling novel chemical entities should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.[7]

-

Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The solubility of (6-nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is a complex property governed by the interplay of its lipophilic benzoxazolone core and its polar/ionizable nitro and acetic acid functional groups. It is predicted to be highly soluble in polar aprotic solvents like DMSO and moderately soluble in polar protic solvents like ethanol. Its aqueous solubility is expected to be critically dependent on pH, with low intrinsic solubility in acidic conditions and significantly higher solubility in neutral to basic conditions. For any research or development program, it is imperative to move beyond theoretical predictions and perform rigorous experimental determination using validated methods like the Shake-Flask protocol to establish a definitive solubility profile.

References

-

Apley, M., Crist, G. B., Fellner, V., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

Ahmad, I., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. Retrieved from [Link]

-

Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. National Center for Biotechnology Information. Retrieved from [Link]

-

Alves, M. P., et al. (2015). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Scribd. Retrieved from [Link]

-

Ahmad, I., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. Retrieved from [Link]

-

Sode, O., et al. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from [Link]

-

Chemistry For Everyone. (2024, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. WHO. Retrieved from [Link]

-

Simon Fraser University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO. Retrieved from [Link]

-

Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. tandfonline.com [tandfonline.com]

- 6. who.int [who.int]

- 7. fishersci.com [fishersci.com]

- 8. leap.epa.ie [leap.epa.ie]

Unidentified Chemical Compound: CAS 186994-17-0

A comprehensive search for the physical and chemical properties of the compound designated by CAS Registry Number 186994-17-0 has yielded no identifiable information. This suggests that the provided CAS number may be incorrect, discontinued, or belongs to a substance not documented in publicly accessible chemical databases.

Researchers, scientists, and drug development professionals rely on accurate and verifiable information to ensure the integrity and safety of their work. The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance, allowing for unambiguous identification. An extensive search for "CAS 186994-17-0" across multiple chemical and scientific databases returned no matching results for a specific chemical entity.

Without a confirmed chemical identity, it is impossible to provide an in-depth technical guide on its physical properties, molecular structure, or potential applications. Key data points such as molecular weight, melting point, boiling point, solubility, and spectral data are all contingent on the specific molecular structure associated with a valid CAS number.

Recommendations for Researchers:

-

Verify the CAS Number: It is strongly recommended to double-check the CAS number for any potential typographical errors. A single digit transposition or error can lead to a completely different or non-existent entry.

-

Consult Alternative Identifiers: If available, cross-referencing with other chemical identifiers such as IUPAC name, InChI key, or SMILES notation may help in identifying the correct compound and its associated CAS number.

-

Review Source Documentation: If the CAS number was obtained from a publication, patent, or internal document, a thorough review of the source material is advised to confirm its accuracy.

The commitment to scientific integrity and the E-E-A-T (Expertise, Authoritativeness, and Trustworthiness) principles necessitates that all information provided is accurate and verifiable. As no authoritative data could be found for CAS 186994-17-0, this report serves to inform the user of the current lack of information and to advise on the necessary steps to validate the chemical identifier .

References

Due to the inability to identify a specific chemical compound associated with CAS 186994-17-0, no references for physical properties or related data can be provided.

The Multifaceted Biological Landscape of 6-Nitro-2-Benzoxazolinone Derivatives: A Technical Guide for Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoxazolinone core represents a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to a diverse pharmacological profile.[1] The introduction of a nitro group at the 6-position of this heterocyclic system significantly modulates its electronic properties, often enhancing its biological activities.[2] This technical guide provides an in-depth exploration of the biological functions of 6-nitro-2-benzoxazolinone derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their antimicrobial, anticancer, and neuroprotective potential. We will delve into the mechanistic underpinnings of these activities, present key structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Antimicrobial Activity: A Renewed Offensive Against Pathogens

Derivatives of 6-nitro-2-benzoxazolinone have demonstrated notable activity against a spectrum of microbial pathogens, including bacteria and fungi.[3] The presence of the nitro group is often crucial for this antimicrobial action.[4]

Mechanism of Action: The Nitro Group as a Pro-drug

The antimicrobial mechanism of many nitroaromatic compounds, including 6-nitro-2-benzoxazolinone derivatives, involves the reductive activation of the nitro group within the microbial cell.[4][5] This process, catalyzed by microbial nitroreductases, generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals.[4][5] These reactive species can then exert their antimicrobial effects through multiple pathways:

-

DNA Damage: The reduced nitro intermediates can covalently bind to microbial DNA, leading to strand breaks and inhibition of DNA replication, ultimately triggering cell death.[4][5]

-

Enzyme Inhibition: The reactive species can interact with and inactivate essential microbial enzymes, disrupting critical metabolic pathways.

-

Oxidative Stress: The generation of superoxide radicals contributes to a state of severe oxidative stress within the microbial cell, damaging cellular components and leading to cell death.

The following diagram illustrates the proposed antimicrobial mechanism of action:

Caption: Proposed antimicrobial mechanism of 6-nitro-2-benzoxazolinone.

Structure-Activity Relationship (SAR) Insights

Studies have shown that the antimicrobial activity of benzoxazolinone derivatives is influenced by the nature and position of substituents on the aromatic ring. The presence of electron-withdrawing groups, such as the nitro group at the 6-position, is generally associated with enhanced activity.[2][6] The lipophilicity of the molecule also plays a role, with an optimal range for cell penetration and interaction with intracellular targets.[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[7][8][9]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[10]

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Stock solution of the 6-nitro-2-benzoxazolinone derivative in a suitable solvent (e.g., DMSO)

-

Positive control (bacterial culture in broth without the compound)

-

Negative control (broth only)

-

Reference antibiotic (e.g., ciprofloxacin)

Procedure:

-

Preparation of Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well of a row and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 10 µL of the standardized bacterial inoculum to each well, except for the negative control wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours.[7]

-

-

Reading the Results:

Anticancer Activity: Targeting Malignant Proliferation

A growing body of evidence highlights the potential of 6-nitro-2-benzoxazolinone derivatives as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of these derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

-

Apoptosis Induction: Some benzoxazinone derivatives have been shown to induce apoptosis by increasing the expression of pro-apoptotic proteins like p53 and caspase-3.[12] The activation of caspase-3, a key executioner caspase, leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

-

Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. This can be achieved by downregulating the expression of key cell cycle regulators like cyclin-dependent kinase 1 (cdk1).[12]

-

Topoisomerase II Inhibition: Some compounds may also exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[12]

The following diagram depicts a simplified signaling pathway for the anticancer activity of these derivatives:

Caption: Anticancer signaling pathways of 6-nitro-2-benzoxazolinone derivatives.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for some benzoxazinone and related derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzoxazinone Derivative 7 | MCF-7 (Breast) | <10 | [12] |

| Benzoxazinone Derivative 15 | HepG2 (Liver) | <10 | [12] |

| Benzoxazinone Derivative 3a | A549 (Lung) | 5.988 ± 0.12 | [13] |

| Quinazolinone Derivative 2 | PC-3 (Prostate) | 0.051 | [14] |

| Quinazolinone Derivative 2 | MCF-7 (Breast) | 0.440 | [14] |

| Quinazolinone Derivative 5 | MCF-7 (Breast) | 4.09 ± 0.31 | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-nitro-2-benzoxazolinone derivative stock solution

-

MTT solution (5 mg/mL in PBS)[16]

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)[16]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-